CL097 - 1026249-18-2

CL097

Catalog Number: EVT-256237
CAS Number: 1026249-18-2
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel human TLR7/8 and mouse TLR7 agonist; High Quality Biochemicals for Research Uses
Synthesis Analysis

The synthesis of CL097 involves several technical steps that ensure its purity and efficacy. The preparation typically begins with the resuspension of the compound in sterile, endotoxin-free water to create a stock solution at a concentration of 1 mg/ml. This process includes:

  1. Resuspension: Dissolving 500 µg or 5 mg of CL097 in appropriate volumes of water.
  2. Vortexing: Ensuring complete dissolution.
  3. Aliquoting: Storing aliquots at -20°C for future use.

The working concentrations for biological assays range from 0.3 to 3 µg/ml for human Toll-like receptor 8 and mouse Toll-like receptor 7, while human Toll-like receptor 7 assays require concentrations between 50 ng and 3 µg/ml .

Molecular Structure Analysis

The molecular structure of CL097 reveals significant features that contribute to its biological activity. The compound's structure consists of a core imidazoquinoline framework that facilitates interaction with Toll-like receptors. Key structural data includes:

  • Molecular Formula: C13H14N4O·HCl
  • Molecular Weight: 278.74 g/mol
  • Solubility: Highly soluble in water at concentrations up to 1 mg/ml.

Structural analysis indicates that CL097 has specific binding sites for Toll-like receptors, which play a pivotal role in its agonistic activity .

Chemical Reactions Analysis

CL097 participates in various chemical reactions primarily related to its interaction with immune receptors. Upon administration, it activates Toll-like receptors, leading to downstream signaling cascades that include:

  • Activation of NF-κB Pathway: This pathway is critical for the transcription of pro-inflammatory cytokines.
  • Interferon Regulatory Factor Activation: Influences the production of type I interferons.

Additionally, recent studies have shown that CL097 can activate the NLRP3 inflammasome, which is involved in the maturation of pro-inflammatory cytokines like interleukin-1β and interleukin-18 . These reactions are essential for mounting an effective immune response against pathogens.

Mechanism of Action

The mechanism by which CL097 exerts its effects involves several key processes:

  1. Toll-like Receptor Activation: CL097 preferentially activates human Toll-like receptor 7 over Toll-like receptor 8.
  2. Dendritic Cell Activation: It significantly enhances the activation and function of plasmacytoid dendritic cells, leading to increased production of type I interferons.
  3. Cytokine Production: The activation of these pathways results in the secretion of pro-inflammatory cytokines, which are crucial for immune responses against tumors and infections.

Research indicates that CL097 induces stronger responses in plasmacytoid dendritic cells compared to other ligands like imiquimod or CpG .

Physical and Chemical Properties Analysis

CL097 possesses distinct physical and chemical properties that facilitate its use in research and therapeutic applications:

These properties ensure that CL097 can be reliably used in laboratory settings for various immunological studies .

Applications

CL097 has several scientific applications due to its immunomodulatory properties:

  • Cancer Therapy: Its ability to activate plasmacytoid dendritic cells makes it a candidate for enhancing anti-tumor immunity.
  • Vaccine Development: As an adjuvant, it can improve vaccine efficacy by promoting robust immune responses.
  • Research Tool: Utilized in various assays to study Toll-like receptor signaling pathways and their implications in disease processes.
Introduction to CL097

Chemical Structure and Pharmacological Classification of CL097

CL097 (chemical name: 2-(Ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine hydrochloride) is a synthetic imidazoquinoline derivative with the molecular formula C~13~H~14~N~4~O·HCl and a molecular weight of 278.74 g/mol [1] [8]. Its chemical structure features a quinoline core fused with an imidazole ring, substituted with an ethoxymethyl group at position 2 and an amino group at position 4. The hydrochloride salt form enhances its water solubility (>1 mg/mL in water), distinguishing it from earlier imidazoquinolines with limited aqueous solubility [1] [3]. CL097 is classified pharmacologically as a dual Toll-like receptor 7 and 8 (TLR7/8) agonist, though it exhibits preferential potency toward human TLR7 (hTLR7) over TLR8 (hTLR8) [1] [4].

Mechanistically, CL097 activates TLR7/8 through binding to endosomal receptors, triggering downstream signaling cascades involving both nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor (IRF) pathways [1]. This dual-pathway activation induces the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. Structural analyses reveal that CL097 binds to TLR8 at the dimerization interface, inducing conformational changes that expand the leucine-rich region (LRR) gap by approximately 860 Ų, thereby altering the protein-protein interface critical for receptor activation [4].

Table 1: Comparative Profile of CL097 Among Representative Imidazoquinoline TLR Agonists

CompoundCAS NumberMolecular FormulaTLR7 SelectivityTLR8 SelectivityKey Distinguishing Features
CL0971026249-18-2C~13~H~14~N~4~O·HClHigh (EC~50~: ~0.1-3 µg/mL)Moderate (EC~50~: >3 µg/mL)Enhanced water solubility; Strong IFN-α induction
Imiquimod99011-02-6C~14~H~16~N~4~SelectiveNegligibleFirst FDA-approved TLR7 agonist; Low solubility
Resiquimod (R848)144875-48-9C~17~H~22~N~4~O~2~ModerateModerateDual agonist; Reference compound for CL097
CL075926927-61-9C~14~H~18~N~4~OLowHighPreferential TLR8 activation

Historical Development and Discovery as a TLR7/8 Agonist

The development of CL097 emerged from systematic structure-activity relationship (SAR) studies of imidazoquinoline compounds initiated in the 1980s [2] [5]. Early prototypes like imiquimod (TLR7-selective) and resiquimod (R848; dual TLR7/8 agonist) demonstrated antiviral and antitumor properties, though their clinical utility was limited by poor water solubility and formulation challenges [2] [4]. CL097 was specifically engineered as a highly water-soluble derivative of resiquimod to overcome these limitations while retaining immunostimulatory potency [1] [3].

Key pharmacological characterization established CL097 as a potent TLR7/8 agonist using human embryonic kidney (HEK)-Blue reporter cell lines expressing human TLR7 or TLR8 [1]. These studies revealed:

  • TLR7 Potency: CL097 activated hTLR7 at concentrations as low as 50 ng/mL, surpassing other agonists (e.g., gardiquimod, imiquimod, CL264) in NF-κB induction [1].
  • Species Specificity: It activated mouse TLR7 (mTLR7) but not mTLR8, consistent with the known biological inactivity of murine TLR8 toward imidazoquinolines [1] [4].
  • Dual Pathway Activation: In monocytic THP1-Dual reporter cells, CL097 stimulated both NF-κB-dependent secreted embryonic alkaline phosphatase (SEAP) and IRF-dependent Lucia luciferase, confirming engagement of both signaling arms [1].

Crystallographic studies in 2013 provided atomic-level insights into CL097's binding mechanism, showing it stabilizes TLR8 dimers similarly to resiquimod but with distinct interactions at the ligand-binding sites [4]. This resolved the structural basis for its species-specific activity and differential TLR7/8 activation.

Role of Imidazoquinoline Derivatives in Immunomodulation

Imidazoquinolines constitute a pharmacologically significant class of immune response modifiers (IRMs) that mimic viral single-stranded RNA (ssRNA), activating innate immunity via endosomal TLR7/8 [1] [2]. Their immunomodulatory effects manifest through several mechanisms:

Plasmacytoid Dendritic Cell (pDC) Activation: CL097 potently activates pDCs, specialized producers of type I interferons (IFN-α/β). This represents a key therapeutic axis for cancer immunotherapy, as pDCs bridge innate and adaptive immunity by enhancing antigen presentation and T-cell priming [1] [4]. Comparative studies show CL097 outperforms imiquimod and CpG oligodeoxynucleotides (TLR9 agonist) in inducing IFN-α and TNF-α in pDCs [1].

Neutrophil Priming: In human neutrophils, CL097 primes the NADPH oxidase complex for enhanced reactive oxygen species (ROS) production upon secondary stimulation (e.g., by bacterial peptide fMLF). This priming involves phosphorylation of the cytosolic component p47phox at Ser-328, Ser-315, and Ser-345 via p38 MAPK, ERK1/2, and protein kinase C (PKC)-dependent pathways [7]. The proline isomerase Pin1 further regulates this process, enabling conformational changes in p47phox essential for oxidase assembly [7].

T-cell Polarization: Imidazoquinolines like CL097 counteract Th2-skewed immune responses in allergic settings. By triggering TLR7/8 on dendritic cells, they suppress thymic stromal lymphopoietin (TSLP)-induced OX40 ligand expression, thereby inhibiting inflammatory Th2 differentiation. Concurrently, they promote regulatory Th1 responses characterized by IL-10 and IFN-γ production [10].

Table 2: Immunomodulatory Effects of CL097 in Key Immune Cell Types

Cell TypeReceptor TargetSignaling PathwaysFunctional OutcomesKey Cytokines/Chemokines
Plasmacytoid DCs (pDCs)TLR7 > TLR8MyD88/IRF7, NF-κBEnhanced antigen presentation; T-cell primingIFN-α, TNF-α, IL-12p40
NeutrophilsTLR8 (human-specific)p38 MAPK, ERK1/2, PKC, Pin1Priming of NADPH oxidase; Enhanced microbicidal activityROS (superoxide anion)
Myeloid DCsTLR7/8MyD88/NF-κBMaturation; Costimulatory molecule upregulationIL-12, IL-23, CXCL10
T cellsIndirect (via DCs)Not applicableShift from Th2 to Th1/regulatory phenotypesIFN-γ, IL-10

Molecular Basis of Selectivity: The differential activation of TLR7 versus TLR8 by imidazoquinolines stems from variations in receptor expression patterns and ligand-binding sites. TLR7 is predominantly expressed in pDCs and B cells, while TLR8 is abundant in monocytes, macrophages, and myeloid dendritic cells [4]. Structural studies show TLR7 and TLR8 possess two ligand-binding sites (Site 1 and Site 2). Site 1, conserved between receptors, binds nucleosides (guanosine for TLR7, uridine for TLR8), while Site 2 accommodates ssRNA degradation products. CL097's preferential TLR7 agonism is attributed to specific interactions with Site 1 residues unique to TLR7 [1] [4].

Properties

CAS Number

1026249-18-2

Product Name

CL097

InChI

1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3/b23-9+

InChI Key

UWXKHLVNEQUSFY-NUGSKGIGSA-N

SMILES

COc1ccc(cc1)/N=C/c2c(ccc3c2oc4c3c(c(c(c4)Cl)O)Cl)O

Synonyms

2-Ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-ylamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.